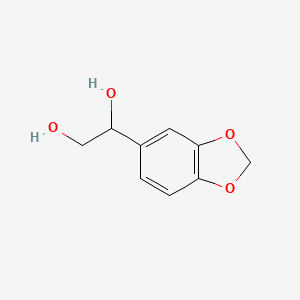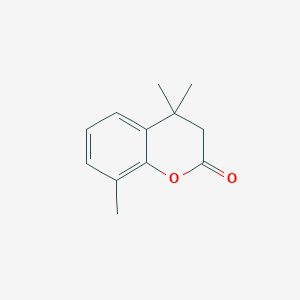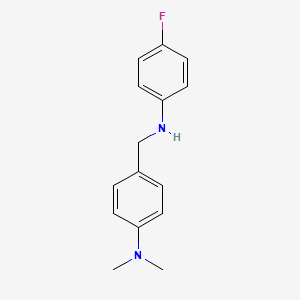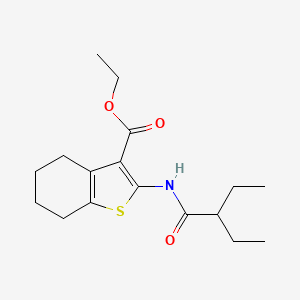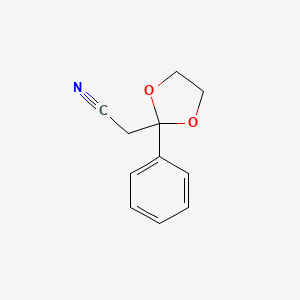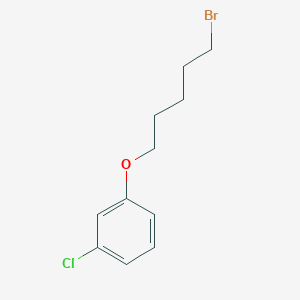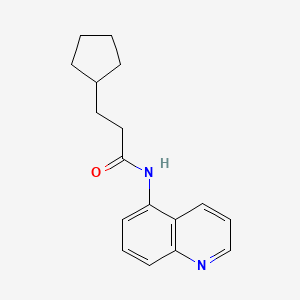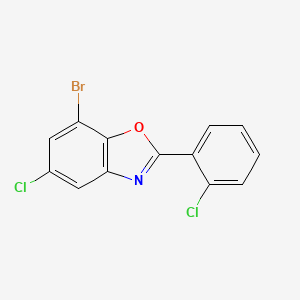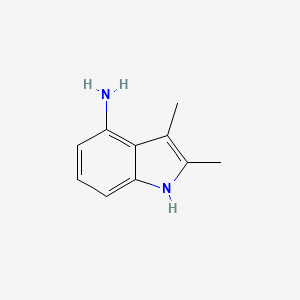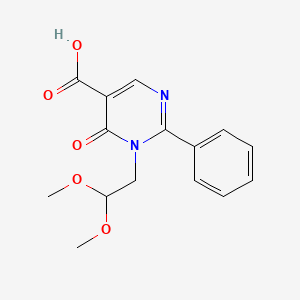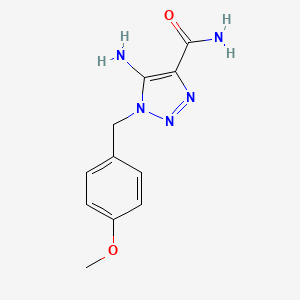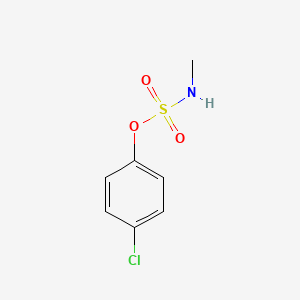
4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical
描述
4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical is a stable organic radical known for its applications in organic synthesis and various industrial processes. This compound is part of the nitroxide family, which is characterized by the presence of a nitrogen-oxygen radical. It is widely used as an oxidizing agent and has significant applications in polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as hydrogen peroxide or sodium hypochlorite. The reaction typically occurs in the presence of a catalyst, such as copper or iron salts, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the stability and effectiveness of the final product .
化学反应分析
Types of Reactions: 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: The nitroxide radical can be reduced to the corresponding hydroxylamine under specific conditions.
Substitution: It can participate in substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include sodium hypochlorite, hydrogen peroxide, and copper salts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Halogenated compounds and bases like sodium hydroxide are commonly used.
Major Products:
Oxidation: Aldehydes and ketones are the primary products.
Reduction: Hydroxylamines are formed.
Substitution: Various substituted piperidines are produced
科学研究应用
4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in oxidation reactions and as a radical initiator in polymerization processes.
Biology: The compound is employed in spin labeling techniques for studying protein structures and dynamics.
Industry: It is used in the production of advanced materials, including conductive polymers and nanocomposites.
作用机制
The mechanism of action of 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical involves the stabilization of the nitroxide radical. This radical can participate in redox reactions, where it alternates between the nitroxide and hydroxylamine forms. The compound’s ability to undergo reversible redox reactions makes it an effective catalyst and radical scavenger .
相似化合物的比较
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation and polymer chemistry.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Known for its antioxidant properties and applications in biological studies.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the synthesis of various derivatives and as a precursor in organic synthesis.
Uniqueness: 4-Glycidyloxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical stands out due to its glycidyl group, which enhances its reactivity and allows for unique applications in polymerization and material science. Its stability and versatility make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-4-(oxiran-2-ylmethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2)5-9(15-7-10-8-16-10)6-12(3,4)13(11)14/h9-10,14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURSRQJLHRSPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OCC2CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
